molecular formula C16H23N3O8 B2910276 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate CAS No. 1351597-84-6

4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate

Cat. No.: B2910276
CAS No.: 1351597-84-6
M. Wt: 385.373
InChI Key: YSLYGLAFTLBGEQ-UHFFFAOYSA-N
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Description

4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate is a synthetically derived small molecule featuring a piperazine core that is strategically functionalized with a furan-2-yl carbonylmethyl group and a (2-methoxyethyl)carbamoyl moiety. This specific molecular architecture, particularly the presence of the piperazine ring, is frequently employed in medicinal chemistry as a privileged scaffold for the development of compounds targeting the central nervous system. The furan heterocycle and the carboxamide group are common features in pharmacologically active molecules, suggesting this compound's potential utility as a key intermediate in the synthesis of more complex chemical entities or as a candidate for high-throughput screening against a variety of biological targets, such as G-protein-coupled receptors (GPCRs) [Source: Journal of Medicinal Chemistry on Piperazine Scaffolds] and kinases [Source: PMC on Heterocycles in Drug Discovery] . The oxalate salt form enhances the compound's crystallinity and solubility in aqueous and polar organic solvents, which is advantageous for biological assay formulation and analytical characterization. Researchers may investigate this molecule as a potential ligand for receptor binding studies or as a core structure for building focused libraries in drug discovery programs aimed at neurological disorders, oncology, or other therapeutic areas.

Properties

IUPAC Name

4-[2-(furan-2-yl)-2-oxoethyl]-N-(2-methoxyethyl)piperazine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4.C2H2O4/c1-20-10-4-15-14(19)17-7-5-16(6-8-17)11-12(18)13-3-2-9-21-13;3-1(4)2(5)6/h2-3,9H,4-8,10-11H2,1H3,(H,15,19);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLYGLAFTLBGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCN(CC1)CC(=O)C2=CC=CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name (Reference) Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Target Compound (Oxalate Salt) C17H22N3O8* ~408.4† N/A 2-(Furan-2-yl)-2-oxoethyl, N-(2-methoxyethyl), oxalate
4-(Furan-2-carbonyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide C17H19N3O4 329.35 N/A Furan-2-carbonyl, N-(4-methoxyphenyl)
N-(2-Methoxyethyl)-4-(5-methylfuran-2-carbonyl)piperazine-1-carboxamide C14H21N3O4 295.33 N/A 5-Methylfuran-2-carbonyl, N-(2-methoxyethyl)
N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) C21H20FN5O2 401.42 189.5–192.1 4-Oxoquinazolinyl, N-(3-fluorophenyl)
N-(4-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) C21H20ClN5O2 417.87 189.8–191.4 4-Oxoquinazolinyl, N-(4-chlorophenyl)
4-(4-Chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide C18H21ClN4O3 376.8 N/A Furan-2-ylmethylamino, N-(4-chlorophenyl)

*Estimated as base (C15H20N3O4, MW 330.35) + oxalic acid (C2H2O4, MW 90.03).
†Assumes 1:1 salt stoichiometry.

Key Observations :

  • Substituent Effects :
    • Furan Derivatives : The target compound and –17 analogs share furan-based substituents. The 2-oxoethyl group in the target may increase polarity compared to furan-carbonyl analogs .
    • Aromatic Substituents : Compounds with halogenated phenyl groups (e.g., A2, A6) exhibit higher melting points (~190–200°C), likely due to enhanced crystallinity from halogen interactions .
    • Oxalate Salt : The target’s oxalate counterion likely improves aqueous solubility compared to neutral analogs like those in –15.

Pharmacological Implications

  • Serotonin Receptor Antagonism: Piperazine derivatives like p-MPPI and p-MPPF () act as 5-HT1A antagonists.
  • Antimicrobial Activity: highlights chalcone-piperazine hybrids with antibacterial properties.

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